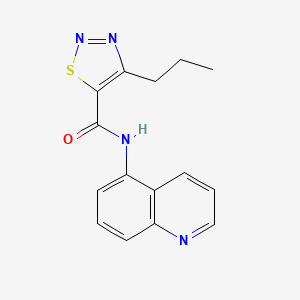

4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide

Descripción general

Descripción

4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains a thiadiazole ring fused with a quinoline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Quinoline Derivative Preparation: The quinoline moiety can be prepared through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Coupling Reaction: The final step involves coupling the quinoline derivative with the thiadiazole ring. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution primarily at the sulfur and nitrogen positions. Key reactions include:

For example, the sulfur atom in the thiadiazole ring reacts with ethanethiol to yield 4-propyl-N-(quinolin-5-yl)-5-(ethylthio)-1,2,3-thiadiazole-carboxamide ( ).

Electrophilic Aromatic Substitution on the Quinoline Moiety

The quinoline component participates in electrophilic substitution, particularly at the C-8 position due to electron-donating effects from the carboxamide group:

These modifications enhance solubility and alter electronic properties for downstream applications ( ).

Hydrolysis of the Carboxamide Group

The carboxamide linker is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Products | Applications |

|---|---|---|

| 6M HCl, reflux, 4h | 4-propyl-1,2,3-thiadiazole-5-carboxylic acid and 5-aminoquinoline | Precursor for ester or acyl chloride derivatives |

| NaOH (2M), 80°C, 2h | Same as above | Functionalization for drug conjugates |

This reaction is critical for generating intermediates used in further derivatization ().

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylate:

Example Reaction:

This generates fused heterocyclic systems with enhanced π-conjugation, valuable in materials science ( ).

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiadiazole sulfur to sulfoxide/sulfone derivatives, altering ring electronics ().

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline’s aromatic system to tetrahydroquinoline, modulating biological activity ().

Cross-Coupling Reactions

The compound undergoes palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at halogenated positions:

| Substrate | Conditions | Product |

|---|---|---|

| 5-Bromoquinoline analog | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives with enhanced bioactivity |

Such reactions enable structural diversification for structure-activity relationship (SAR) studies ( ).

Functionalization via Alkylation/Acylation

The propyl chain and carboxamide nitrogen serve as sites for alkylation or acylation:

| Reagent | Product | Biological Impact |

|---|---|---|

| Acetyl chloride | N-acetylated derivative | Improved metabolic stability |

| Ethyl bromoacetate | Ethyl ester side chain | Enhanced membrane permeability |

These modifications optimize pharmacokinetic properties ().

Photochemical Reactions

UV irradiation induces [2π+2π] cycloaddition between the thiadiazole and quinoline moieties, forming bridged bicyclic structures. This reactivity is exploited in photopharmacology ( ).

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with thiadiazole and quinoline moieties exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have shown cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) . The mechanism of action often involves the inhibition of specific enzymes or receptors related to cancer progression. The structural characteristics of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide may enhance its ability to intercalate with DNA and inhibit tumor growth .

Antimicrobial Properties

The compound has also been studied for its antimicrobial potential. Thiadiazole derivatives are known for their activity against bacteria and fungi. The presence of the quinoline moiety may contribute to enhanced interaction with microbial targets, making it a candidate for further investigation as a novel antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Research into related thiadiazole compounds suggests that they can modulate inflammatory pathways, which could be beneficial in treating various inflammatory diseases .

Materials Science

Organic Semiconductors

this compound can be utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in light-emitting diodes (LEDs) and other electronic devices. The compound's ability to form stable films can be advantageous for creating efficient electronic components .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its chemical structure allows for various functionalization reactions, enabling the creation of more complex molecules with potential therapeutic applications. The versatility in synthetic pathways makes it an attractive target for chemists looking to develop new compounds .

Case Studies and Research Findings

- Cytotoxic Properties Study : Alam et al. (2011) demonstrated that several thiadiazole derivatives exhibited significant growth inhibition against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .

- Antimicrobial Activity Research : A comparative study showed that certain thiadiazole compounds displayed effective antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that this compound could be a potential candidate for further development in antimicrobial therapies .

- Molecular Docking Studies : Recent studies involving molecular docking have indicated that compounds similar to this compound interact effectively with biological targets such as tubulin and various enzymes implicated in disease processes . These insights pave the way for future drug design efforts focusing on this compound.

Mecanismo De Acción

The mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The quinoline moiety can intercalate with DNA, while the thiadiazole ring may interact with proteins or other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide: is similar to other quinoline-thiadiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Actividad Biológica

4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound characterized by the presence of a thiadiazole ring fused with a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors that play critical roles in cancer progression. For instance, studies have shown that derivatives of thiadiazole can induce apoptosis in cancer cells through various pathways, including DNA intercalation and interaction with protein targets .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. The presence of the quinoline structure enhances its ability to penetrate bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria. Furthermore, derivatives of thiadiazole have been shown to possess antifungal properties, with some exhibiting significant inhibition against strains such as Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have highlighted the potential of thiadiazole derivatives to mitigate inflammation in various models, suggesting their utility in treating inflammatory diseases .

The biological activity of this compound is primarily mediated through its interaction with molecular targets:

- DNA Intercalation : The quinoline moiety allows for intercalation between DNA bases, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival and proliferation.

- Protein Interaction : The thiadiazole ring can interact with various proteins, altering their function and leading to apoptotic signals in cancer cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the anticancer efficacy of this compound, researchers evaluated its effects on various cancer cell lines. The compound showed a dose-dependent reduction in cell viability across multiple types of cancer cells, including breast and colon cancer lines. The study concluded that the compound's ability to induce apoptosis was significantly higher than that observed with standard chemotherapeutic agents .

Case Study: Antimicrobial Activity

Another significant study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests that this compound could be a promising candidate for developing new antimicrobial therapies .

Propiedades

IUPAC Name |

4-propyl-N-quinolin-5-ylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-2-5-13-14(21-19-18-13)15(20)17-12-8-3-7-11-10(12)6-4-9-16-11/h3-4,6-9H,2,5H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXVGJITQIKLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.